(2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide
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Overview
Description
The compound (2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone ring, a cyano group, and various aromatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the halogen atoms on the thiazolidinone ring are replaced by aromatic groups.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic addition reaction, where a cyanide ion reacts with an electrophilic carbon center on the thiazolidinone ring.
Final Coupling Reaction: The final step involves coupling the thiazolidinone derivative with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazolidinone ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group on the thiazolidinone ring to a hydroxyl group.
Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties are of particular interest, and it is being evaluated in preclinical studies for its efficacy and safety.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide
- **(2Z)-2-butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
Organochlorine compounds: such as trichloroethylene, tetrachloroethylene, dichloromethane, and chloroform
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[5-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-10-12-21(13-11-17)30-25(32)23(15-18-6-5-7-19(27)14-18)33-26(30)22(16-28)24(31)29-20-8-3-2-4-9-20/h2-14,23H,15H2,1H3,(H,29,31)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBDLHDNYDKEI-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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